![molecular formula C24H26N2O5S B2508787 4-[1,1-二氧化-2-(吡咯烷-1-基羰基)-4H-1,4-苯并噻嗪-4-基]苯甲酸丁酯 CAS No. 1251568-32-7](/img/structure/B2508787.png)

4-[1,1-二氧化-2-(吡咯烷-1-基羰基)-4H-1,4-苯并噻嗪-4-基]苯甲酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

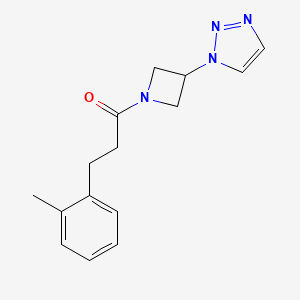

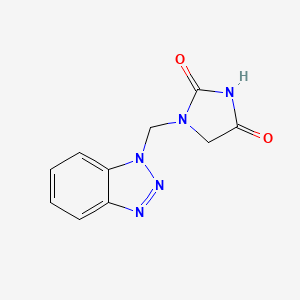

The compound butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the benzothiazin core and the butyl benzoate moiety are present in the compounds discussed. These structural elements are often associated with biological activity, as seen in the synthesis of anti-juvenile hormone agents and compounds with analgesic properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate involved the preparation of a compound with a benzoate moiety, which is a crucial step similar to what would be expected in the synthesis of butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate . Additionally, the synthesis of butyl and glycosyl carbodithioates from enaminone derivatives suggests a possible route for introducing the butyl group into the benzothiazin core .

Molecular Structure Analysis

The molecular structure of compounds with benzothiazin cores is characterized by the presence of a heterocyclic system containing sulfur and nitrogen atoms, which can significantly influence the electronic distribution and, consequently, the reactivity of the molecule. X-ray crystallography has been used to elucidate the structures of related compounds, providing detailed insights into their three-dimensional conformations . This technique would be essential for confirming the molecular structure of butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate.

Chemical Reactions Analysis

The chemical reactions involving benzothiazin derivatives can be quite diverse, depending on the substituents present on the core structure. For example, the reactivity of the carbodithioate group in the presence of carbon disulfide and subsequent alkylation with n-butyl bromide indicates a pathway for modifying the benzothiazin ring system . The presence of a pyrrolidinylcarbonyl group in the compound of interest suggests that similar alkylation reactions could be used to introduce this moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazin derivatives are influenced by their molecular structure. The presence of polar functional groups such as the dioxido and pyrrolidinylcarbonyl groups would affect the solubility, melting point, and stability of the compound. The benzoate moiety, as seen in related compounds, contributes to the lipophilicity of the molecule, which is an important factor in determining its pharmacokinetic properties . The analgesic and blood pressure-lowering effects of similar compounds suggest that the compound of interest may also exhibit significant pharmacological activity .

科学研究应用

1. 在治疗神经系统疾病方面的潜力

与4-[1,1-二氧化-2-(吡咯烷-1-基羰基)-4H-1,4-苯并噻嗪-4-基]苯甲酸丁酯在结构上相关的化合物的一个显着应用是在治疗神经系统疾病方面。例如,一项专注于合成 N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺的研究,它们是潜在的新型混合抗惊厥剂。这些分子结合了已知抗癫痫药物的化学片段,并在临床前癫痫模型中显示出了前景(Kamiński 等,2015)。

2. 抗菌活性

具有相似结构特征的化合物也表现出抗菌活性。例如,涉及合成丁烯内酯及其吡咯酮衍生物的研究显示出显着的抗菌和抗真菌活性。这表明在治疗微生物疾病方面具有潜在的治疗应用(Husain 等,2010)。

3. 在合成和化学反应中的应用

这些化合物在各种化学结构的合成中起着至关重要的作用。例如,涉及合成具有多种生物活性的杂环化合物(如吡啶衍生物)的研究表明此类化合物在开发药物制剂中的重要性。据报道,这些杂环化合物是 COX-2 抑制剂和强心剂(Ashok 等,2006)。

4. 在癌症研究中的潜力

4-[1,1-二氧化-2-(吡咯烷-1-基羰基)-4H-1,4-苯并噻嗪-4-基]苯甲酸丁酯的结构表明在癌症研究中具有潜在的应用。类似的结构已参与具有抗肿瘤特性的化合物的开发,表明在癌症治疗和研究中可能的应用。

5. 电化学应用

已经研究了具有类似结构的化合物的电化学聚合,表明在材料科学中的应用。例如,关于 N-(4'-羧基苯基)-2,5-二(2"-噻吩基)吡咯的电聚合的研究显示了在开发具有高稳定性和电催化活性的聚合物薄膜方面的潜力(Lengkeek 等,2010)。

属性

IUPAC Name |

butyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-2-3-16-31-24(28)18-10-12-19(13-11-18)26-17-22(23(27)25-14-6-7-15-25)32(29,30)21-9-5-4-8-20(21)26/h4-5,8-13,17H,2-3,6-7,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUSAGFAKSVMHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)